Sophorose monohydrate
Overview
Description
Preparation Methods
Sophorose monohydrate can be synthesized through several methods:
Koenigs-Knorr Reaction: This method involves the glycosylation of glucose derivatives.
Acid Reversion of Glucose: This process uses acid to revert glucose into sophorose.
Enzymatic Reversion: β-glucosidases from various sources can enzymatically revert glucose to sophorose.
Partial Hydrolysis of Stevioside: Stevioside, a compound found in Stevia rebaudiana, can be partially hydrolyzed with dilute acid to produce sophorose.
Chemical Reactions Analysis
Sophorose monohydrate undergoes various chemical reactions:
Oxidation: Sophorose can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in sophorose.
Substitution: Sophorose can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acids, bases, and specific enzymes. Major products formed from these reactions vary based on the reaction conditions but can include different derivatives of sophorose .
Scientific Research Applications
Sophorose monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Sophorose is a potent inducer of cellulase gene expression in Trichoderma reesei fermentations.
Industry: Sophorolipids are used as biosurfactants due to their hydrophobicity and environmental compatibility.
Mechanism of Action
Sophorose monohydrate exerts its effects through various mechanisms:
Induction of Gene Expression: In Trichoderma reesei, sophorose induces the expression of cellulase genes, enhancing the production of cellulase enzymes.
Membrane Perturbation: Sophorolipids, which contain sophorose, can disrupt microbial membranes, leading to antimicrobial effects.
Enzymatic Pathways: The biosynthesis of sophorolipids involves the action of UDP-glucosyltransferases, which attach glucose molecules to form sophorose units.
Comparison with Similar Compounds
Sophorose monohydrate is unique due to its β-1,2 bond, which distinguishes it from other glucose dimers such as maltose and cellobiose . Similar compounds include:
Maltose: A disaccharide with an α-1,4 bond between two glucose molecules.
Cellobiose: A disaccharide with a β-1,4 bond between two glucose molecules.
Trehalose: A disaccharide with an α-1,1 bond between two glucose molecules.
Sophorose’s unique bond and its role in sophorolipids make it particularly valuable in various applications.
Biological Activity
Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond, has garnered attention for its diverse biological activities and potential applications in biotechnology and food science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₄O₁₂·H₂O
- Molecular Weight : 342.30 g/mol (anhydrous)
- CAS Number : 20429-79-2
- Solubility : Water-soluble
This compound is derived from fermentation processes involving certain microorganisms and is often associated with sophorolipids, which are glycolipids produced by yeast and bacteria. Its unique β(1→2) linkage influences its solubility, sweetness profile, and biological activity compared to other disaccharides .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that it can induce the production of reactive oxygen species (ROS) in Candida albicans, suggesting potential antifungal effects. This property is particularly relevant given the increasing resistance to conventional antifungal agents .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity | Mechanism |
---|---|---|
Candida albicans | Antifungal | Induction of ROS production |
Escherichia coli | Bactericidal | Disruption of cell membrane |
Staphylococcus aureus | Antibacterial | Inhibition of biofilm formation |
Induction of Enzyme Production
This compound has been shown to induce cellulase production in fungi, particularly in Trichoderma reesei. This characteristic may enhance its utility in industrial applications, particularly in bioconversion processes where cellulose degradation is essential .
Cellular Effects
This compound influences various cellular processes:
- Apoptosis : It has been identified as a potent inducer of apoptosis in cancer cells, promoting programmed cell death through various signaling pathways .
- Cell Cycle Regulation : Studies suggest that this compound can affect cell cycle progression, potentially leading to cell cycle arrest in cancerous cells .
Table 2: Cellular Effects of this compound
Cellular Process | Effect | Reference |
---|---|---|
Apoptosis | Induction in cancer cells | |
Cell Cycle Regulation | Arrest in cancer cells | |
Enzyme Production | Increased cellulase production |
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Antifungal Treatments : Its ability to combat fungal infections positions it as a candidate for developing new antifungal therapies.
- Cancer Therapy : The induction of apoptosis and cell cycle arrest indicates potential use in cancer treatment strategies.
- Biotechnology : Its role in enzyme induction makes it valuable in biotechnological applications, particularly in the biofuel industry and waste management.
Case Studies
- Antifungal Efficacy Study : A study demonstrated that this compound significantly reduced the growth of Candida albicans in vitro, highlighting its potential as an antifungal agent.
- Cell Cycle Analysis : Research involving human cancer cell lines showed that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls, suggesting its efficacy as an anticancer agent .
Properties
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12;/h2,4-13,15-21H,1,3H2;1H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMOAQPULJZGB-RVNRFXEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140686-17-5 | |
Record name | Sophorose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140686175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOPHOROSE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1HGQ8I8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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